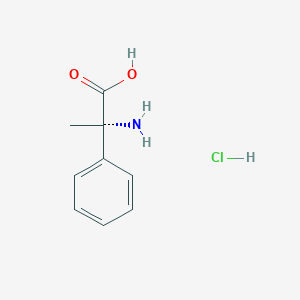![molecular formula C15H8F7NO2 B2714797 N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-01-1](/img/structure/B2714797.png)
N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide”, also known as diflufenican, is a synthetic chemical belonging to the group carboxamide . It is used as a herbicide and its activity is categorized under phenyl ether . The IUPAC name is 2′,4′-difluoro-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxanilide .
Molecular Structure Analysis
The molecular formula of diflufenican is C19H11F5N2O2 . The structure consists of a pyridine-3-carboxamide core substituted by a 2,4-difluorophenyl group at the carbamoyl nitrogen and a 3-(trifluoromethyl)phenoxy group at position 2 .Physical And Chemical Properties Analysis
Diflufenican is a colorless crystal with a molecular weight of 394.3 . It has a melting point in the range of 159-161°C . The compound is stable in air up to its melting point . It has a low solubility in water (<0.05 mg/l at 25°C) but is soluble in most organic solvents .科学的研究の応用
Fluorinating Agents and Synthetic Applications
Research has shown that perfluoro compounds, similar in structure to N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide, can serve as effective fluorinating agents under mild conditions. Banks et al. (1996) demonstrated the use of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] for fluorination reactions, highlighting the compound's potential in synthetic chemistry for introducing fluorine atoms selectively into organic molecules (Banks, Besheesh, & Tsiliopoulos, 1996).
Anticancer and Anti-inflammatory Activities
Derivatives of phenoxyacetamide, including structures similar to the compound , have been investigated for their biological activities. Rani et al. (2014) developed 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and assessed their anticancer, anti-inflammatory, and analgesic properties, finding some derivatives exhibited promising activities (Rani, Pal, Hegde, & Hashim, 2014).
Photoreactions and Photostability Studies
The photoreactivity of related compounds, such as flutamide, has been studied by Watanabe et al. (2015), providing insights into how similar compounds might behave under UV light, potentially useful for developing light-responsive materials or studying drug photostability (Watanabe, Fukuyoshi, & Oda, 2015).
Insecticidal Applications
Phenoxyacetamide derivatives have also been evaluated for their insecticidal efficacy against agricultural pests. Rashid et al. (2021) synthesized N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and tested their activity against the cotton leafworm, with some compounds showing excellent results (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).
Material Science and Polymer Research
In material science, derivatives of phenoxyacetamide have been incorporated into polymers to modify their properties. Jang et al. (2007) explored the effects of internal linkage groups, such as the trifluoromethyl group, on the optical and dielectric properties of polyimide thin films, indicating the potential of such compounds in the development of advanced materials with tailored properties (Jang, Shin, Choi, Park, & Han, 2007).
作用機序
Target of Action
N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide, also known as Diflufenican, is a synthetic chemical belonging to the group carboxamide . Its primary targets are broad-leaved weeds, including Stellaria media (Chickweed), Veronica spp. (Speedwell), Viola spp., Geranium spp. (Cranesbill), and Laminum spp. (Dead nettles) .
Mode of Action
This compound acts as a contact, selective herbicide . It exerts its herbicidal action through a bleaching action, which is due to the inhibition of carotenoid biosynthesis . This inhibition prevents photosynthesis, leading to plant death .
Biochemical Pathways
The compound affects the carotenoid biosynthesis pathway . Carotenoids are essential for photosynthesis as they absorb light energy for use in this process and protect the chlorophyll from photo-damage. By inhibiting carotenoid biosynthesis, this compound disrupts photosynthesis, leading to the death of the plant .
Pharmacokinetics
Information on the ADME properties of this compound is limited. It is known that the compound has a low solubility in water (<005 mg/l at 25 °C) and a high partition coefficient (logP = 49), indicating that it is lipophilic . These properties may affect its bioavailability and distribution in the environment.
Result of Action
The molecular and cellular effects of this compound’s action result in the death of the plant. By inhibiting carotenoid biosynthesis, the compound disrupts photosynthesis, a vital process for the plant’s survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability in air up to its melting point suggests that it may be less effective in hot climates . Additionally, its low water solubility and high lipophilicity suggest that it may accumulate in certain environments, potentially affecting its distribution and efficacy .
Safety and Hazards
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F7NO2/c16-9-4-5-12(11(17)7-9)23-13(24)15(21,22)25-10-3-1-2-8(6-10)14(18,19)20/h1-7H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWWYUOVCQYKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)NC2=C(C=C(C=C2)F)F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2714714.png)
![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2714717.png)

![Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2714719.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2714722.png)

![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2714727.png)

![2-[Bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester](/img/structure/B2714729.png)


![N-[2-(2-Fluorophenyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2714734.png)
![7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2714735.png)